molecular formula C15H18BNO4S B1434293 (4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704097-49-3

(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid

Cat. No.: B1434293
CAS No.: 1704097-49-3
M. Wt: 319.2 g/mol
InChI Key: HAVGHXMORPHMEO-UHFFFAOYSA-N
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Description

(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C15H18BNO4S and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.

Mode of Action

The (4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid, as a boronic acid, plays a crucial role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This process forms a new carbon-carbon bond, which is a key step in the formation of many complex organic compounds .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the coupling of an organoboron compound, such as our compound, with an organic halide or pseudohalide in the presence of a palladium catalyst .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by their chemical properties, including their stability, solubility, and reactivity .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of many complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a wide range of environments, including aqueous and non-aqueous media, under various temperature and pressure conditions .

Properties

IUPAC Name

[4-(cyclopentylsulfamoyl)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4S/c18-16(19)14-9-10-15(13-8-4-3-7-12(13)14)22(20,21)17-11-5-1-2-6-11/h3-4,7-11,17-19H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGHXMORPHMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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